1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride - 1461714-89-5

1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride

Catalog Number: EVT-1737791
CAS Number: 1461714-89-5
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Nucleophilic Substitution: The primary amine groups can act as nucleophiles, reacting with electrophiles like alkyl halides, acyl chlorides, and aldehydes to form substituted amine derivatives [, , ].
  • Reductive Amination: The compound can be reacted with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines [].
  • Heterocycle Formation: It serves as a precursor in the synthesis of various heterocyclic compounds, including thiadiazoles [], thiazoles [], and pyridines [] through reactions with appropriate reagents.
Applications
  • Synthesis of Antiarrhythmic Agents: The compound acts as a key intermediate in the synthesis of [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate (14C-E-4031), a selective class III antiarrhythmic agent [].
  • Development of Heterogeneous Catalysts: The compound acts as a precursor for the synthesis of polystyrene-supported ligands used in the development of recyclable, heterogeneous copper catalysts for C-N coupling reactions [].
  • Exploration of Novel Antifolates: It serves as a starting material for the development of 2,4-diaminotetrahydroquinazolines, a novel class of nonclassical inhibitors targeting dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii [].

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is investigated for its in vitro and in vivo disposition across different species. The research focuses on characterizing its metabolites, which are generated through various metabolic pathways, some deemed novel. []
  • Relevance: DPC 423 shares the "aminomethylphenyl" moiety with the target compound, 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride. The key difference lies in DPC 423's extended structure featuring a pyrazole ring system and a biphenyl group, contributing to its distinct pharmacological profile. []

2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a)

  • Compound Description: This compound demonstrates activity against Trypanosoma brucei, a parasite responsible for African trypanosomiasis. It exhibits an IC50 value of 0.42 μM. []
  • Relevance: While not sharing the entire "aminomethylphenyl" moiety, 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a) possesses the "phenylethan-1-amine" core structure also present in 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride. The difference lies in the substitution pattern on the phenyl ring and the presence of a thiazole ring in 1a. []

2-{2-[4-(1-Adamantyl)phenyl]thiazol-4-yl}ethan-1-amine (2a)

  • Compound Description: Similar to 1a, this compound exhibits activity against Trypanosoma brucei, with an IC50 value of 0.80 μM. []

N-(cyclopropylmethyl)-5-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (L5)

  • Compound Description: Identified as a potential threonine tyrosine kinase (TTK) inhibitor through in silico studies. []
  • Relevance: Although structurally distinct from 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride, both compounds are grouped under the broad category of "amine" derivatives due to the presence of primary amine functionalities. This shared feature suggests potential for similar binding interactions with specific target proteins. []

3-[4-[1-(cyclopropylamino)ethenyl]phenyl]-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine (L2)

  • Compound Description: Identified as another potential threonine tyrosine kinase (TTK) inhibitor via in silico methods. []
  • Relevance: Similar to L5, its potential TTK inhibitory activity and classification as an "amine" derivative based on its primary amine group links it to 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride in terms of potential biological targets and broad chemical categorization. []

(Z)-1-[(E)-[(Z)-1-[7-(aminomethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]but-2-enylidene]amino]-N-(cyclopropylmethyl)prop-1-en-1-amine

  • Compound Description: This compound is identified as a potential TTK inhibitor based on in silico studies and molecular docking simulations. []
  • Relevance: Like the target compound, this compound possesses an "aminomethylphenyl" group. It differs significantly in its extended structure, featuring an imidazo[1,2-a]pyridine core and additional substituents. This structural complexity might lead to different binding interactions and pharmacological activities compared to 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride. []
  • Compound Description: Efletirizine dihydrochloride is synthesized using a novel method involving the condensation of 1-bis(4-fluorophenyl)methyl piperazine with a chloro(ethoxy)acetic acid derivative. []
  • Relevance: While not directly sharing the core structure, both efletirizine dihydrochloride and 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride fall under the category of "amine dihydrochlorides". This highlights a shared ionic nature and potential for similar pharmacokinetic properties related to solubility and formulation. []

Properties

CAS Number

1461714-89-5

Product Name

1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

InChI

InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H

InChI Key

RTWCVMSGPYLVBX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CN)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)CN)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.